molecular formula C18H19ClN2O2S2 B2728602 1-(4-chlorobenzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868217-92-9

1-(4-chlorobenzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2728602
CAS No.: 868217-92-9
M. Wt: 394.93
InChI Key: MTXPZTLLHNDGER-UHFFFAOYSA-N
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Description

1-(4-chlorobenzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic organic compound that belongs to the class of sulfonyl imidazoles. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.

    Sulfonylation: The imidazole ring is then sulfonylated using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the benzene ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme functions.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique chemical properties.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl and sulfanyl groups could play a crucial role in binding to the target molecules, while the imidazole ring might be involved in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylbenzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
  • 1-(4-chlorobenzenesulfonyl)-2-{[(2,4-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Uniqueness

1-(4-chlorobenzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the 4-chlorobenzenesulfonyl group can enhance its reactivity and binding affinity in biochemical applications.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S2/c1-13-3-4-14(2)15(11-13)12-24-18-20-9-10-21(18)25(22,23)17-7-5-16(19)6-8-17/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXPZTLLHNDGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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